

# 4-Isopropylbenzoyl chloride molecular weight and formula

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## Compound of Interest

Compound Name: **4-Isopropylbenzoyl chloride**

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An In-depth Technical Guide to **4-Isopropylbenzoyl Chloride** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-isopropylbenzoyl chloride**, a key intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines its chemical properties, synthesis, and reactivity, offering valuable information for researchers, scientists, and professionals involved in drug development.

## Core Properties of 4-Isopropylbenzoyl Chloride

**4-Isopropylbenzoyl chloride**, also known as p-isopropylbenzoyl chloride or cumanyl chloride, is an acyl chloride characterized by a benzene ring substituted with an isopropyl group at the para position and a carbonyl chloride functional group.<sup>[1]</sup> Its reactivity makes it a valuable reagent for introducing the 4-isopropylbenzoyl moiety into various molecular scaffolds.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **4-isopropylbenzoyl chloride**:

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sup>1</sup>
Molecular Weight	182.65 g/mol <sup>1</sup>
CAS Number	21900-62-9 <sup>1</sup>
Appearance	Colorless to pale yellow liquid <sup>1</sup>
Odor	Pungent <sup>1</sup>

## Experimental Protocols

The following sections detail the experimental procedures for the synthesis of **4-isopropylbenzoyl chloride** and its subsequent use in a common synthetic transformation relevant to drug discovery.

### Synthesis of 4-Isopropylbenzoyl Chloride from 4-Isopropylbenzoic Acid

This protocol describes the conversion of 4-isopropylbenzoic acid to **4-isopropylbenzoyl chloride** using thionyl chloride. This method is a standard and efficient way to produce the acyl chloride, which is often used immediately in the next synthetic step.<sup>[2]</sup>

#### Materials:

- 4-Isopropylbenzoic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene

#### Procedure:

- In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

- To the flask, add 4-isopropylbenzoic acid and anhydrous toluene.
- Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
- With stirring, slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure.
- The resulting crude **4-isopropylbenzoyl chloride** can be used directly in the next step or purified by vacuum distillation.

#### Troubleshooting:

- Presence of starting material: If 4-isopropylbenzoic acid remains, consider using a slight excess of the chlorinating agent or increasing the reaction time and/or temperature.[2]
- Decomposition of product: Avoid excessive heating during the reaction and distillation to prevent decomposition of the acyl chloride.[2]

## Synthesis of an Amide via Acylation with 4-Isopropylbenzoyl Chloride

This protocol outlines a general procedure for the acylation of a primary or secondary amine with **4-isopropylbenzoyl chloride** to form the corresponding amide, a common linkage in many pharmaceutical compounds.

#### Materials:

- **4-Isopropylbenzoyl chloride**
- A primary or secondary amine

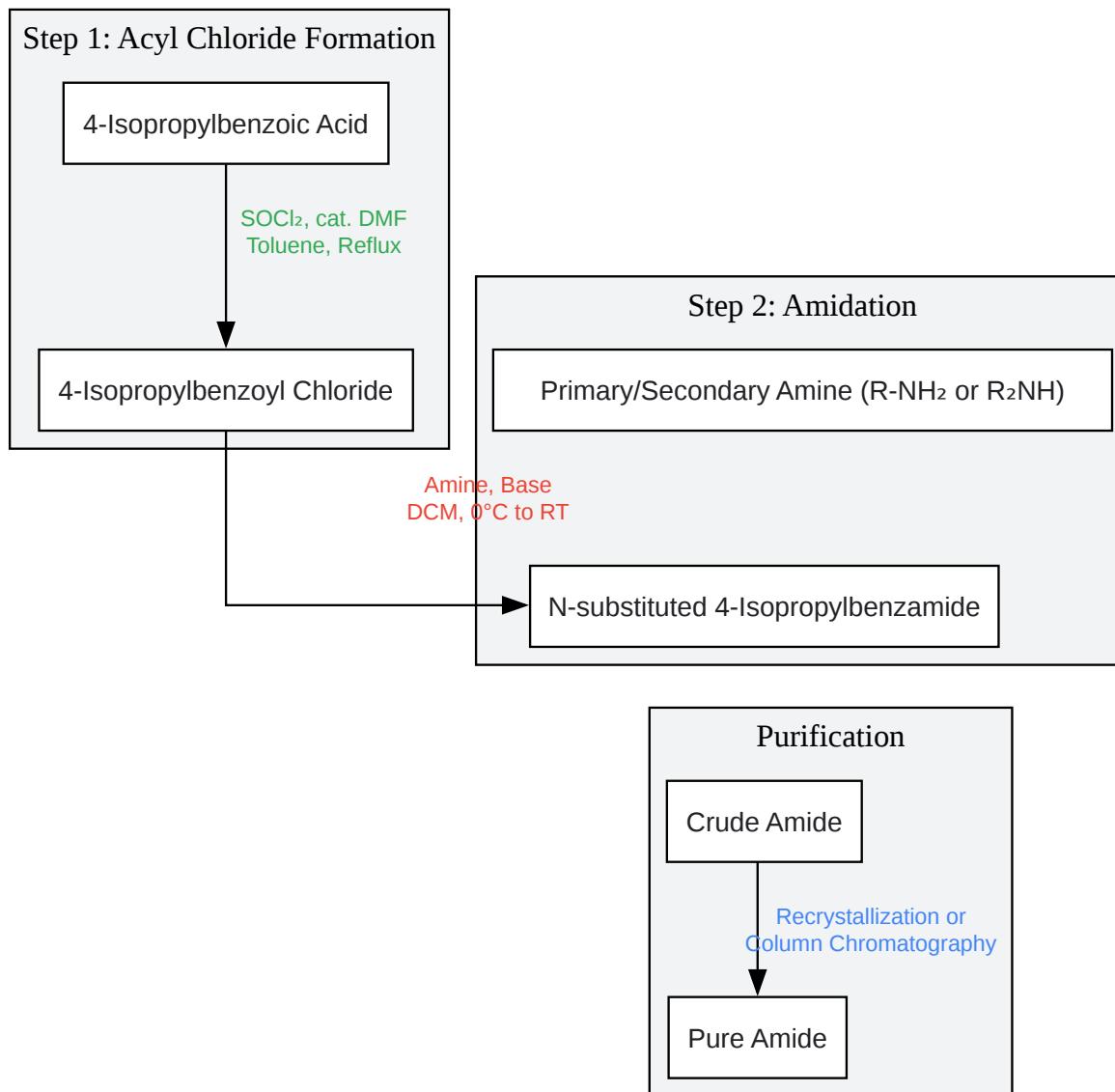
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- A non-nucleophilic base (e.g., triethylamine or pyridine)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the non-nucleophilic base (1.1-1.5 equivalents) in the anhydrous solvent.
- Cool the solution in an ice bath.
- Slowly add a solution of **4-isopropylbenzoyl chloride** (1.0 equivalent) in the anhydrous solvent to the stirred amine solution.
- Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
- The crude product can be purified by recrystallization or column chromatography.

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of an N-substituted 4-isopropylbenzamide, starting from 4-isopropylbenzoic acid.



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Caption: Synthesis workflow for N-substituted 4-isopropylbenzamides.

# Applications in Drug Development

**4-Isopropylbenzoyl chloride** is a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).<sup>[1]</sup> Its utility stems from the reactivity of the acyl chloride group, which allows for the formation of stable ester and amide bonds under relatively mild conditions. The isopropyl group can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its lipophilicity and binding affinity to biological targets. The predictable reactivity of benzylic chlorides and their derivatives is a cornerstone in the construction of a wide array of pharmaceuticals.<sup>[3]</sup>

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## References

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